molecular formula C11H15NO4S B3284821 5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid CAS No. 791626-82-9

5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid

Cat. No. B3284821
CAS RN: 791626-82-9
M. Wt: 257.31
InChI Key: INULFTFZYPUZPR-UHFFFAOYSA-N
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Description

The compound “5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid” is likely a derivative of tert-butoxycarbonyl-protected amino acids . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for protecting amino groups .


Synthesis Analysis

The synthesis of compounds like this typically involves the use of tert-butoxycarbonyl-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Peptide Synthesis

The tert-Butoxycarbonyl (Boc) group in this compound is one of the most commonly used protective groups for amino groups in peptide synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Protection of Hydroxy Groups

In addition to its role in peptide synthesis, the Boc group is also used for the protection of hydroxy groups . This makes it useful in the synthesis of complex organic molecules where selective reactions are required .

Synthesis of β,β-bis(benzo[b]thienyl)dehydroalanine Derivatives

This compound is used in the synthesis of new β,β-bis(benzo[b]thienyl)dehydroalanine derivatives. These derivatives are obtained through Suzuki cross-coupling reactions with various (benzo[b]thienyl)boronic acids.

Preparation of Novel Amino Acids and Dehydroamino Acids

This compound is involved in the preparation of novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety. The process involves Michael addition or sequential Michael addition and palladium-catalyzed C−C or C−N cross couplings.

N-tert-Butoxycarbonylation of Amines

The compound serves as an efficient catalyst for N-tert-butoxycarbonylation of amines. This process, involving di-tert-butyl dicarbonate, is environmentally benign and provides a way to protect amines with the N-Boc moiety.

Photosensitive Peptide Synthesis

For photosensitive peptide synthesis, the most intuitive solution is to incorporate a photo-controllable amino acid into the peptide backbone . This moves the research focus to the synthesis of amino acids with a photosensitive moiety .

Future Directions

The use of tert-butoxycarbonyl-protected amino acids and their derivatives, like “5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid”, is expanding in the field of organic synthesis . They are particularly useful in peptide synthesis as synthetic support, cleavage reagent, and solvents . Future research may focus on expanding the applicability of these compounds in organic synthesis.

Mechanism of Action

Target of Action

It is known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . The Boc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions .

Mode of Action

The compound, being a Boc-protected amino acid, primarily acts as a building block in peptide synthesis . The Boc group protects the amino group during the synthesis process. Once the desired peptide chain is formed, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields .

Result of Action

The primary result of the action of this compound is the formation of peptides. The Boc group protects the amino group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . Once the peptide chain is formed, the Boc group can be removed, leaving the desired peptide product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc deprotection process is typically carried out under acidic conditions . Additionally, the solubility of the compound in different solvents can affect its reactivity. It has been reported that Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .

properties

IUPAC Name

3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-6-5-7(17-8(6)9(13)14)12-10(15)16-11(2,3)4/h5H,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULFTFZYPUZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound (1.81 g, 6.68 mmol) obtained in Example 30b was dissolved in methanol (27 mL), a 1 N aqueous sodium hydroxide solution (26.7 mL, 26.7 mmol) was added, and the mixture was stirred at 50° C. for 19.5 hours. A 1 N aqueous sodium hydroxide solution (26.7 mL, 26.7 mmol) was added to the reaction mixture, and the mixture was stirred at 50° C. for 24 hours. Methanol was evaporated under reduced pressure, water and ethyl acetate were added to the resulting residue, and the mixture was extracted with water (×2). The resulting aqueous layer was adjusted to pH 1 with 1 N hydrochloric acid, the mixture was extracted with ethyl acetate (×2), and then the organic layer was washed with saturated sodium chloride solution. The organic layer was dried with anhydrous sodium sulfate, the solvent was evaporated under reduced pressure, and moisture was removed from the resulting residue azeotropically with toluene (×2) to give the title compound (1.23 g; yield, 62%) as a white solid.
Name
compound
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Quantity
26.7 mL
Type
reactant
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid
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5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid
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5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid
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5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid
Reactant of Route 5
5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid

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